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molecular formula C26H29N5O3S B1672139 Grapiprant CAS No. 415903-37-6

Grapiprant

Cat. No. B1672139
M. Wt: 491.6 g/mol
InChI Key: HZVLFTCYCLXTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07960407B2

Procedure details

To a clean and dry 12 L 3-neck round-bottom flask were charged 2-[4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethanamine (422 g, 1.43 moles) and CH2Cl2 (3.37 L). Tosyl isocyanate (217 mL, 1.43 moles) dissolved in CH2Cl2 (851 mL) was added to the reaction keeping the temperature below 21° C. and was stirred for at least 90 minutes. The reaction was deemed complete by HPLC and activated charcoal (DARCO KB-B, 4.2 g) was added. The resulting slurry was filtered through a 0.5-micron filter into a speck free 5 L 3-neck round-bottom flask and the filter washed with CH2Cl2 (421 mL). The reaction was atmospherically concentrated to a minimum stirable volume and displacement continued with speck freed acetone until an internal temperature of 58° C. to 62° C. was achieved and final volume was ˜1.3 L. The reaction was cooled to at least 30° C. and seed of N-[({2-[4-(2-Ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide Polymorph Form A was added. The reaction was allowed to granulate between 20° C. and 25° C. for at least 10 hours. After cooling reaction to 0° C. to 5° C. and granulating for at least 2 hours, the reaction was filtered on a speck free filter. The solids were washed two times with speck free acetone (1.68 L) cooled to 0° C. to 5° C. The wet-cake was returned to a speck free 12 L 3-neck round-bottom flask and speck free ethyl acetate (4.4 L) was added. The slurry was heated to at least 75° C. and held for at least 2 hours. The reaction was cooled to at least 30° C. and the solids were filtered on a speck free filter. The solids were washed with speck free ethyl acetate (1.6 L). The wet-cake was returned to the same speck free 12 L 3-neck round-bottom flask and speck free ethyl acetate (4.4 L) was added. The slurry was heated to at least 75° C. and held for at least 2 hours. The reaction was cooled to at least 30° C. and the solids were filtered on a speck free filter. The solids were washed with speck free ethyl acetate (1.6 L). The product was dried at 45° C. to 50° C. for at least 24 hours to yield 289 g the title product, Polymorph Form A (41.4% yield, 98.68% purity by HPLC).
Name
2-[4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethanamine
Quantity
422 g
Type
reactant
Reaction Step One
Quantity
3.37 L
Type
solvent
Reaction Step One
Quantity
217 mL
Type
reactant
Reaction Step Two
Quantity
851 mL
Type
solvent
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Yield
41.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]([C:14]2[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][NH2:22])=[CH:16][CH:15]=2)[C:5]2[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]([CH3:12])[C:6]=2[N:13]=1)[CH3:2].[S:23]([N:33]=[C:34]=[O:35])([C:26]1[CH:32]=[CH:31][C:29]([CH3:30])=[CH:28][CH:27]=1)(=[O:25])=[O:24].C>C(Cl)Cl>[CH2:1]([C:3]1[N:4]([C:14]2[CH:15]=[CH:16][C:17]([CH2:20][CH2:21][NH:22][C:34]([NH:33][S:23]([C:26]3[CH:32]=[CH:31][C:29]([CH3:30])=[CH:28][CH:27]=3)(=[O:25])=[O:24])=[O:35])=[CH:18][CH:19]=2)[C:5]2[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]([CH3:12])[C:6]=2[N:13]=1)[CH3:2]

Inputs

Step One
Name
2-[4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethanamine
Quantity
422 g
Type
reactant
Smiles
C(C)C=1N(C2=C(C(=NC(=C2)C)C)N1)C1=CC=C(C=C1)CCN
Name
Quantity
3.37 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
217 mL
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N=C=O
Name
Quantity
851 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
C

Conditions

Stirring
Type
CUSTOM
Details
was stirred for at least 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a clean and dry 12 L 3-neck round-bottom flask
ADDITION
Type
ADDITION
Details
was added to the reaction
CUSTOM
Type
CUSTOM
Details
the temperature below 21° C.
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered through a 0.5-micron
FILTRATION
Type
FILTRATION
Details
filter into a speck free 5 L
WASH
Type
WASH
Details
round-bottom flask and the filter washed with CH2Cl2 (421 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was atmospherically concentrated to a minimum stirable volume and displacement
CUSTOM
Type
CUSTOM
Details
until an internal temperature of 58° C. to 62° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to at least 30° C.
ADDITION
Type
ADDITION
Details
seed of N-[({2-[4-(2-Ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide Polymorph Form A was added
WAIT
Type
WAIT
Details
to granulate between 20° C. and 25° C. for at least 10 hours
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
reaction to 0° C. to 5° C.
WAIT
Type
WAIT
Details
granulating for at least 2 hours
FILTRATION
Type
FILTRATION
Details
the reaction was filtered on a speck free filter
WASH
Type
WASH
Details
The solids were washed two times with speck free acetone (1.68 L)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. to 5° C
CUSTOM
Type
CUSTOM
Details
round-bottom flask and speck free
ADDITION
Type
ADDITION
Details
ethyl acetate (4.4 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was heated to at least 75° C.
WAIT
Type
WAIT
Details
held for at least 2 hours
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to at least 30° C.
FILTRATION
Type
FILTRATION
Details
the solids were filtered on a speck free filter
WASH
Type
WASH
Details
The solids were washed
CUSTOM
Type
CUSTOM
Details
round-bottom flask and speck free
ADDITION
Type
ADDITION
Details
ethyl acetate (4.4 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was heated to at least 75° C.
WAIT
Type
WAIT
Details
held for at least 2 hours
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to at least 30° C.
FILTRATION
Type
FILTRATION
Details
the solids were filtered on a speck free filter
WASH
Type
WASH
Details
The solids were washed
CUSTOM
Type
CUSTOM
Details
The product was dried at 45° C. to 50° C. for at least 24 hours

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N(C2=C(C(=NC(=C2)C)C)N1)C1=CC=C(C=C1)CCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 289 g
YIELD: PERCENTYIELD 41.4%
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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